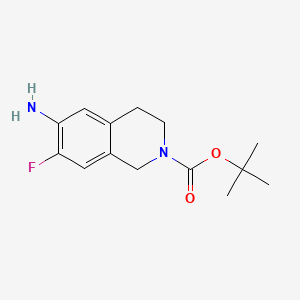

tert-Butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Overview

Description

tert-Butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions

Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes.

Introduction of tert-Butyl Ester Group: The tert-butyl ester group can be introduced via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.

Amination and Fluorination: The amino group can be introduced through nucleophilic substitution reactions, while the fluorine atom can be added using electrophilic fluorination reagents such as Selectfluor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The amino and fluorine groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

Synthesis of Oral Factor Xa Inhibitors

One of the primary applications of tert-butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is in the synthesis of oral factor Xa inhibitors. These inhibitors are crucial in anticoagulation therapy, particularly for patients with conditions such as atrial fibrillation or venous thromboembolism. The compound serves as a key intermediate in the development of drugs that prevent blood clot formation by inhibiting the factor Xa enzyme .

Anticancer Research

Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. Research has focused on its potential to inhibit tumor growth and metastasis by targeting specific pathways involved in cancer cell proliferation. The modification of the compound's structure could lead to enhanced efficacy against various cancer types, making it a candidate for further exploration in oncological pharmacology .

Neuroprotective Effects

There is emerging interest in the neuroprotective effects of compounds similar to this compound. Preliminary studies suggest that this class of compounds may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. This application opens avenues for developing treatments for diseases like Alzheimer's and Parkinson's .

Case Studies

Mechanism of Action

The mechanism by which tert-Butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and fluorine groups can enhance binding affinity and specificity, while the tert-butyl ester group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.

tert-Butyl 6-amino-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate: Contains a chlorine atom instead of fluorine, potentially altering its electronic properties and reactivity.

tert-Butyl 6-amino-7-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: Features a methyl group instead of fluorine, which can affect its steric and electronic characteristics.

Uniqueness

The presence of the fluorine atom in tert-Butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate distinguishes it from similar compounds, as fluorine can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions. This makes it a valuable compound for various research and industrial applications.

Biological Activity

tert-Butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 912846-68-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C14H19FN2O2

- Molecular Weight : 266.31 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : Approximately 380.9 ± 42.0 °C

- Flash Point : 184.2 ± 27.9 °C

Synthesis

The synthesis of this compound typically involves the nitration of the corresponding isoquinoline followed by reduction and subsequent reactions to introduce the tert-butyl and amino groups. The specific synthetic route can vary based on desired yield and purity.

Anticoagulant Activity

One of the prominent applications of this compound is in the development of oral factor Xa inhibitors. These inhibitors are crucial in managing conditions such as thrombosis and atrial fibrillation. The compound's structure allows it to effectively bind to the active site of factor Xa, inhibiting its activity and thus reducing blood coagulation .

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. For instance, a study evaluating similar compounds showed promising results against Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure can enhance bioactivity .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that related isoquinoline derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves the inhibition of specific pathways critical for cancer cell survival .

Case Studies

Q & A

Q. Basic: What are the recommended synthetic routes for tert-Butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate, and how do substituent positions affect yield?

Methodological Answer:

The synthesis of tert-butyl-substituted dihydroisoquinoline derivatives typically involves multi-step routes, including cyclization, fluorination, and protection/deprotection strategies. For example:

- Cyclization : Start with a substituted phenethylamine precursor to form the dihydroisoquinoline core.

- Fluorination : Introduce fluorine at the 7-position via electrophilic substitution or metal-catalyzed coupling.

- Amination : Install the 6-amino group using nitration followed by reduction or direct nucleophilic substitution.

- Boc Protection : Protect the amine with tert-butoxycarbonyl (Boc) groups under anhydrous conditions .

Substituent Effects :

Yields are influenced by steric hindrance and electronic effects. Electron-withdrawing groups (e.g., fluorine) may require longer reaction times or catalysts like Pd/C for hydrogenation.

Q. Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

Based on analogs with similar GHS classifications:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Emergency Measures : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution .

- Storage : Store sealed in dry conditions at 2–8°C to prevent degradation .

Example Workflow :

- Step 1 : Dissolve 10 mg in deuterated DMSO for NMR.

- Step 2 : Run HPLC at 254 nm, 1 mL/min flow rate.

- Step 3 : Cross-validate with high-resolution MS (HRMS).

Q. Advanced: How can computational methods optimize reaction conditions for synthesis?

Methodological Answer:

The ICReDD framework ( ) integrates quantum chemistry and machine learning:

Reaction Path Search : Use density functional theory (DFT) to model fluorination/amination transition states.

Condition Screening : Apply Bayesian optimization to predict ideal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc)).

Feedback Loop : Validate computational predictions with small-scale experiments (e.g., 0.1 mmol trials).

Case Study :

For tert-butyl-protected analogs, DFT simulations reduced optimization time by 60% compared to trial-and-error approaches .

Q. Advanced: What strategies resolve contradictions in reported reactivity or stability data?

Methodological Answer:

Adopt the Contested Territories framework ( ):

Meta-Analysis : Compile literature data into a reactivity matrix (e.g., pH, temperature effects).

Controlled Replication : Repeat conflicting experiments under standardized conditions (e.g., inert atmosphere, anhydrous solvents).

Sensitivity Analysis : Identify critical variables (e.g., trace moisture) using fractional factorial design.

Example : Discrepancies in Boc deprotection rates may arise from residual acids; use Karl Fischer titration to quantify water content in solvents .

Q. Advanced: What models assess pharmacological potential given limited toxicological data?

Methodological Answer:

- In Vitro :

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (dose range: 1–100 µM).

- Metabolic Stability : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS.

- In Vivo :

- Acute Toxicity : OECD 423 guidelines (fixed-dose procedure, rodent models).

- ADME Profiling : Radiolabel the compound () for biodistribution studies.

Note : Cross-reference analogs (e.g., tert-Butyl 7-bromo analog in ) to infer metabolic pathways .

Properties

IUPAC Name |

tert-butyl 6-amino-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-5-4-9-7-12(16)11(15)6-10(9)8-17/h6-7H,4-5,8,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNYBTIRSWCZMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50727452 | |

| Record name | tert-Butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912846-68-5 | |

| Record name | tert-Butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.